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Compound of Interest

Compound Name: 2'-NH2-ATP

Cat. No.: B1384727 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing 2'-amino-ATP (2'-NH2-ATP) to reduce

misincorporation during in vitro RNA synthesis. Below you will find troubleshooting guides,

frequently asked questions (FAQs), detailed experimental protocols, and supporting data to

ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is 2'-NH2-ATP and how does it improve the fidelity of RNA synthesis?

A1: 2'-NH2-ATP is a modified adenosine triphosphate analog where the 2'-hydroxyl group on

the ribose sugar is replaced by an amino group. This modification is thought to enhance the

fidelity of RNA polymerases, such as T7 RNA polymerase, by promoting a more stringent

selection of the correct nucleotide for incorporation. The presence of the 2'-amino group can

influence the conformational changes in the polymerase active site that are critical for catalysis,

thereby disfavoring the incorporation of incorrect nucleotides. T7 RNA polymerase

discriminates against incorrect nucleotides at both the binding and incorporation steps, and

modifications at the 2' position can amplify this discrimination.[1]

Q2: When should I consider using 2'-NH2-ATP in my in vitro transcription (IVT) reaction?

A2: You should consider using 2'-NH2-ATP when the fidelity of your RNA transcript is of utmost

importance. This is particularly critical in applications such as the synthesis of mRNA for

therapeutic use, where misincorporation can lead to the production of non-functional or
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immunogenic proteins. It is also beneficial for generating RNA for structural and functional

studies that require a high degree of sequence accuracy.

Q3: Will the use of 2'-NH2-ATP affect the yield of my in vitro transcription reaction?

A3: The use of modified nucleotides can sometimes lead to a decrease in RNA yield compared

to using only canonical NTPs. This is because the polymerase may incorporate the modified

nucleotide less efficiently. It is advisable to optimize the reaction conditions, such as enzyme

concentration and incubation time, to maximize yield. If you experience a significant drop in

yield, refer to the troubleshooting section below.

Q4: Is RNA synthesized with 2'-NH2-ATP suitable for downstream applications like in vitro

translation?

A4: Yes, RNA containing 2'-amino modifications is generally suitable for in vitro translation.

However, the presence of the modification could potentially influence the efficiency of

translation. It is recommended to perform a pilot experiment to assess the translational

efficiency of your modified RNA compared to an unmodified control.
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Problem Possible Cause Recommended Solution

Low or No RNA Yield

Suboptimal Enzyme

Concentration: The RNA

polymerase concentration may

not be sufficient to efficiently

incorporate the modified

nucleotide.

Increase the concentration of

T7 RNA polymerase in

increments.

Inhibitors in the Reaction:

Contaminants from the DNA

template preparation (e.g.,

salts, ethanol) can inhibit the

polymerase.[2]

Purify the DNA template using

a reliable clean-up kit to

remove any residual inhibitors.

[2]

Incorrect Nucleotide

Concentration: The

concentration of 2'-NH2-ATP or

other NTPs may be limiting.

Ensure all NTPs, including 2'-

NH2-ATP, are at their optimal

concentrations. A standard

starting point is 1-2 mM for

each NTP.[3]

Degraded DNA Template: The

integrity of the DNA template is

crucial for full-length transcript

synthesis.

Verify the integrity of your

linearized DNA template by

running an aliquot on an

agarose gel. Avoid repeated

freeze-thaw cycles.[3]

RNase Contamination:

RNases can degrade the

newly synthesized RNA,

leading to low yield.

Maintain a strict RNase-free

environment. Use RNase

inhibitors in your reaction.[2][4]

Incomplete or Truncated

Transcripts

Premature Termination: GC-

rich template sequences or

strong secondary structures in

the nascent RNA can cause

the polymerase to dissociate

prematurely.

Lower the reaction

temperature from 37°C to 30°C

to potentially improve

transcription through difficult

regions.[5]
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Limiting Nucleotide

Concentration: If using a mix of

modified and unmodified

NTPs, the concentration of the

limiting nucleotide can lead to

shorter transcripts.

Increase the concentration of

the limiting nucleotide.[5]

Unexpected Transcript Size

Non-linearized Plasmid

Template: If the plasmid

template is not fully linearized,

the polymerase can generate

transcripts of varying lengths.

Confirm complete linearization

of the plasmid by agarose gel

electrophoresis.

Template with 3' Overhangs:

Restriction enzymes that

create 3' overhangs can lead

to the synthesis of longer than

expected transcripts.

Use a restriction enzyme that

generates blunt ends or 5'

overhangs.

Quantitative Data
The following table summarizes the kinetic parameters for the incorporation of correct and

incorrect nucleotides by T7 RNA polymerase, providing a basis for understanding the fidelity of

the enzyme. While specific data for 2'-NH2-ATP misincorporation is not available in the cited

literature, the data for other analogs demonstrates the principle of polymerase discrimination.

Table 1: Kinetic Parameters of Nucleotide Incorporation by T7 RNA Polymerase
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Nucleotide Kd (μM) kpol (s-1)

Correct NTPs

ATP 28 - 124 145 - 190

CTP 28 - 124 145 - 190

GTP 28 - 124 145 - 190

UTP 28 - 124 145 - 190

UTP Analogs

2'-Amino-UTP 75 ± 5 (K1/2) Not Reported

Data for correct NTPs are ranges reported in a fluorescence-based assay.[1] Data for 2'-

Amino-UTP represents the K1/2 value from a primer extension assay.[6]

Experimental Protocols
Protocol 1: In Vitro Transcription with 2'-NH2-ATP
This protocol is a general guideline for performing in vitro transcription using T7 RNA

polymerase and can be adapted for the inclusion of 2'-NH2-ATP.

Materials:

Linearized DNA template with a T7 promoter (1 µg)

Nuclease-free water

10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM

Spermidine)

100 mM ATP

100 mM CTP

100 mM GTP
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100 mM UTP

100 mM 2'-NH2-ATP

T7 RNA Polymerase

RNase Inhibitor

DNase I (RNase-free)

Procedure:

Thaw all components on ice.

Assemble the reaction at room temperature in the following order (for a 20 µL reaction):

Nuclease-free water to a final volume of 20 µL

2 µL 10X Transcription Buffer

x µL ATP (adjust volume based on desired final concentration, e.g., 1 µL for 5 mM)

x µL 2'-NH2-ATP (adjust volume to partially or fully replace ATP)

2 µL CTP (10 mM final)

2 µL GTP (10 mM final)

2 µL UTP (10 mM final)

1 µg Linearized DNA template

1 µL RNase Inhibitor

2 µL T7 RNA Polymerase

Mix gently by pipetting and incubate at 37°C for 2-4 hours.[3] The reaction mixture may

become turbid, which is an indication of RNA precipitation.[4]
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To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15

minutes.

Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-

based kit.

Quantify the RNA concentration and assess its integrity by gel electrophoresis.

Protocol 2: Primer Extension Assay to Measure
Misincorporation
This assay can be used to quantify the misincorporation rate of nucleotides during RNA

synthesis.

Materials:

5'-radiolabeled RNA primer

DNA template

T7 RNA Polymerase

NTPs and 2'-NH2-ATP at various concentrations

Reaction Buffer

Stop Solution (e.g., formamide with EDTA)

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

Anneal the 5'-radiolabeled RNA primer to the DNA template to form the primer/template

complex.

Set up reactions containing the primer/template complex, T7 RNA polymerase, and varying

concentrations of the nucleotide to be tested (e.g., 2'-NH2-ATP) in the reaction buffer.
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Initiate the reaction by adding the nucleotide solution and incubate for a defined period.

Stop the reaction by adding the stop solution.

Separate the products (unextended primer and extended RNA) by denaturing PAGE.

Visualize the bands using autoradiography or a phosphorimager and quantify the band

intensities.

The ratio of the intensity of the extended product to the total intensity (extended +

unextended) represents the fraction of primer extended, which can be used to determine

kinetic parameters of incorporation.[6]

Visualizations
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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